3-Bromo-4-methoxyphenethylamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as various methoxyphenethylamines, often involves regioisomeric variations and chemical modifications to achieve desired properties. For example, the synthesis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines involves N-reductive alkylation and demonstrates the complexity of synthesizing substituted phenethylamines (Almalki et al., 2020).
Molecular Structure Analysis
The crystal structure and molecular parameters of related bromo-methoxy compounds have been studied using X-ray crystallography and computational methods, providing insights into the geometrical and electronic features of these molecules. For instance, the analysis of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide reveals detailed structural information, highlighting the importance of molecular structure analysis in understanding chemical behavior (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Brominated compounds, including those with a methoxy group, often participate in various chemical reactions, leading to a wide range of derivatives with diverse chemical properties. For example, brominated trihalomethylenones have been used as precursors for the synthesis of pyrazoles, demonstrating the versatility of brominated compounds in chemical synthesis (Martins et al., 2013).
Scientific Research Applications
Application 1: Synthesis of 3-bromo-4-methoxy-5-nitro-β-phenethylamine
- Summary of the Application: 3-Bromo-4-methoxyphenethylamine is used as a starting reagent in the synthesis of 3-bromo-4-methoxy-5-nitro-β-phenethylamine . This compound could be used in the development of various pharmaceuticals and research chemicals.
- Results or Outcomes: The specific results or outcomes of this synthesis, including any quantitative data or statistical analyses, are not provided in the source .
Application 2: Synthesis of 4-bromo-N-(3-bromo-4-methoxyphenethyl)-1H-pyrrole-2-carboxamide
- Summary of the Application: 3-Bromo-4-methoxyphenethylamine can also be used to synthesize 4-bromo-N-(3-bromo-4-methoxyphenethyl)-1H-pyrrole-2-carboxamide . This compound could be used in the development of various pharmaceuticals and research chemicals.
- Results or Outcomes: The specific results or outcomes of this synthesis, including any quantitative data or statistical analyses, are not provided in the source .
Safety And Hazards
3-Bromo-4-methoxyphenethylamine is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVALSRTUOVNLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370810 | |
Record name | 3-Bromo-4-methoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxyphenethylamine | |
CAS RN |
159465-27-7 | |
Record name | 3-Bromo-4-methoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromo-4-methoxyphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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